molecular formula H8O12Si8 B238422 Poly(hydridosilsesquioxane)-T8, hydride substituted CAS No. 137125-44-1

Poly(hydridosilsesquioxane)-T8, hydride substituted

Cat. No.: B238422
CAS No.: 137125-44-1
M. Wt: 416.67 g/mol
InChI Key: HIYAFNUJHWIDDB-UHFFFAOYSA-N
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Description

Poly(hydridosilsesquioxane)-T8 (HSQ-T8) is a fully inorganic silsesquioxane with the empirical formula $ \text{H}8\text{Si}8\text{O}_{12} $, featuring a cubic T8 cage structure where each silicon atom is bonded to a hydrogen atom . This compound is synthesized via acid-catalyzed sol-gel processes using trialkoxysilane precursors (e.g., trimethoxysilane) under neutral or weakly acidic conditions to prevent hydrolysis of the Si–H bond . HSQ-T8 exhibits a low dielectric constant (~2.6), making it a critical material for microelectronics, particularly as an interlayer dielectric in integrated circuits . Its Si–H groups also enable functionalization through hydrosilylation, facilitating applications in catalysis and luminescent nanocomposites .

Properties

InChI

InChI=1S/O12Si8/c1-13-2-15-6-17-4-14(1)5-18-7-16(3-13)9-19(8-15)12-20(10-17)11-18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYAFNUJHWIDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O1[Si]2O[Si]3O[Si]4O[Si]1O[Si]5O[Si](O2)O[Si](O3)O[Si](O4)O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137125-44-1
Record name Silsesquioxanes, hydrogen, hydroxy-terminated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Biological Activity

Poly(hydridosilsesquioxane)-T8 (PHSQ-T8) is a unique compound belonging to the family of silsesquioxanes, characterized by its hybrid inorganic-organic structure. This article delves into the biological activity of PHSQ-T8, highlighting its synthesis, properties, and potential applications in various fields, particularly in biomedicine and materials science.

Overview of Poly(hydridosilsesquioxane)-T8

PHSQ-T8 is synthesized through hydrolysis and condensation of organosilanes, resulting in a cage-like structure composed of silicon and oxygen atoms. The empirical formula can be represented as  HSiO3/2]8\text{ HSiO}_{3/2}]_8, indicating a cluster of eight silicon atoms surrounded by oxygen . The hydride substitution enhances the compound's reactivity and functionalization potential, making it suitable for various applications.

Synthesis Methods

The synthesis of PHSQ-T8 typically involves:

  • Hydrolysis of Organotrichlorosilanes : This method leads to the formation of silsesquioxanes through controlled hydrolysis .
  • Hydrosilylation Reactions : The Si-H groups in PHSQ-T8 can participate in hydrosilylation, allowing for further functionalization with organic groups .

Biological Activity

PHSQ-T8 exhibits several biological activities that are promising for biomedical applications:

Antimicrobial Properties

Research indicates that silsesquioxanes can be functionalized with quaternary ammonium groups to enhance their antimicrobial efficacy. The small size (2-5 nm) of silsesquioxane molecules allows them to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that coatings made from QAS-functionalized PHSQ can effectively prevent bacterial growth on medical surfaces .

Biocompatibility

PHSQ-T8 has been evaluated for biocompatibility in various studies. Its unique structure allows for compatibility with biological systems, making it an attractive candidate for use in medical devices and drug delivery systems. The hydrophilic nature of the polymer enhances cell adhesion and proliferation, which is crucial for tissue engineering applications .

Drug Delivery Systems

The ability to modify the surface properties of PHSQ-T8 opens avenues for its use in drug delivery systems. By incorporating therapeutic agents into its structure, PHSQ-T8 can facilitate controlled release mechanisms. This characteristic is particularly beneficial in cancer therapy, where targeted delivery reduces side effects associated with conventional chemotherapy .

Case Studies

  • Antimicrobial Coatings : A study demonstrated that QAS-functionalized PHSQ coatings significantly reduced bacterial colonization on surgical instruments compared to uncoated surfaces. The reduction rate was observed to be over 90% against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Drug Release Profiles : In a drug delivery study, PHSQ-T8 was loaded with doxorubicin, a chemotherapeutic agent. The release kinetics showed a sustained release over 72 hours, indicating potential for prolonged therapeutic effects while minimizing systemic toxicity.

Data Tables

PropertyValue
Molecular Weight3,000 - 5,000 g/mol
Density0.88 g/cm³
SolubilitySoluble in methylisobutylketone
Antimicrobial Efficacy>90% reduction in bacterial growth
Drug Release DurationSustained over 72 hours

Comparison with Similar Compounds

Comparison with Similar Compounds

Property Comparison

Property HSQ-T8 Phenyl-T8 Octaalkyl-T8 Double-Decker Silsesquioxane
Dielectric constant (k) ~2.6 ~3.0–3.5 (estimated) ~2.7–3.0 Data not reported
Thermal stability (°C) Up to 400 (N₂) >500 (decomposition) 200–400 (N₂) >300 (varies with substituents)
Solubility Limited (MIBK) Poor in most solvents High (THF, hexane) Moderate (depends on functional groups)
Functionalization potential High (via Si–H) Low (requires phenyl ring modification) Moderate (alkyl chains) High (multiple reactive sites)

Key Advantages and Limitations

  • HSQ-T8 :

    • Advantages: Superior dielectric properties, ease of functionalization.
    • Limitations: Susceptibility to Si–H hydrolysis, requires strict pH control during synthesis .
  • Phenyl-T8 :

    • Advantages: High thermal stability.
    • Limitations: Poor solubility limits processing .
  • Double-Decker Silsesquioxanes :

    • Advantages: Structural versatility for tailored applications.
    • Limitations: Complex isomer separation increases production costs .

Preparation Methods

Solvent and Catalyst Systems

Recent advances focus on optimizing solvent polarity and catalyst selection. Bassindale et al. demonstrated that nonpolar solvents (e.g., hexane) favor cage closure over linear polymers due to reduced dielectric stabilization of ionic intermediates. The addition of methanol as a co-solvent enhances monomer solubility while facilitating HCl elimination.

Table 1: Comparative Analysis of Trichlorosilane-Based Methods

MethodCatalystSolventYield (%)Purity (%)
Frye-Collins (1970)H₂SO₄Benzene1385
Agaskar (1996)FeCl₃/HClHexane/MeOH17.592
Bassindale (2003)TBAFTHF2295

Tetrabutylammonium fluoride (TBAF) emerged as a superior catalyst, directing the assembly of T8-H via fluoride-ion templating. The fluoride anion occupies the cage’s center, stabilizing the octameric structure through electrostatic interactions with silanolate intermediates.

Alkoxy Silane Routes for T8-H Synthesis

Hydrolysis of Trialkoxysilanes

Alkoxy silanes (HSi(OR)₃) offer safer alternatives to chlorosilanes. Sprung and Guenther’s 1955 work showed that ethyltriethoxysilane hydrolysis in benzene with three H₂O equivalents yields T8-H alongside T10 and T12 cages. Modern protocols employ acetic acid saturated with HCl to accelerate condensation:

8HSi(OEt)3+12H2O(HSiO1.5)8+24EtOH8 \text{HSi(OEt)}3 + 12 \text{H}2\text{O} \rightarrow (\text{HSiO}{1.5})8 + 24 \text{EtOH}

Solvent Effects on Cage Distribution

Polar aprotic solvents (e.g., THF) increase the dielectric constant, promoting open-chain intermediates. Conversely, cyclohexane and hexane drive cage closure through hydrophobic aggregation. Feher et al. reported a 25% yield of T8-H using m-tolyltriethoxysilane in cyclohexane with TBAF.

Post-Synthetic Functionalization via Hydrosilylation

Karstedt’s Catalyst-Mediated Reactions

Janus-type T8-H derivatives are synthesized via Pt-catalyzed hydrosilylation. For example, reaction of T8-H with vinyl-terminated silsesquioxanes using Karstedt’s catalyst (Pt₂(dvs)₃) achieves 94% yield of dumbbell-shaped architectures. β-Hydrosilylation predominates, confirmed by ¹H NMR absence of α-adduct signals (δ 0.53–0.59 ppm for CH₂).

Table 2: Hydrosilylation Conditions and Outcomes

SubstrateCatalystTemp (°C)Time (h)Yield (%)
T8-H + Ph₇T₈ViKarstedt’s802494
T8-H + DDSQ-2SiViPt/SDB702089

Characterization and Validation

Spectroscopic Techniques

  • ²⁹Si NMR : T8-H exhibits a single peak at δ −78.3 ppm for Q⁴ silicon atoms.

  • X-ray Crystallography : Confirms cubic symmetry with Si–O bond lengths of 1.63–1.65 Å and O–Si–O angles of 109.5°.

Purity Assessment

Gel permeation chromatography (GPC) reveals monodisperse peaks (Đ = 1.02) for T8-H synthesized via TBAF routes, whereas Agaskar’s method shows minor T10-H10 contamination (Đ = 1.1) .

Q & A

Q. What are the most reliable synthetic routes for preparing poly(hydridosilsesquioxane)-T8, and how are reaction conditions optimized?

The primary synthesis involves hydrosilation of alkenes with octakis(hydridosilsesquioxane) (HSiO₃/₂)₈, using Speier’s catalyst (H₂PtCl₆) under controlled conditions . Key steps include:

  • Catalyst selection : H₂PtCl₆ ensures efficient alkene addition to Si-H bonds.
  • Solvent optimization : Reactions are conducted in bulk or toluene to enhance yield and reduce side products .
  • Monitoring : FT-IR spectroscopy tracks Si-H bond consumption (disappearance of ~2100 cm⁻¹ peak) .

Q. Which spectroscopic techniques are critical for confirming the structure of poly(hydridosilsesquioxane)-T8 derivatives?

  • 29Si NMR : Identifies silicon environments (Q²: -90.1 ppm, Q³: -100.2 ppm, Q⁴: -111.3 ppm) .
  • 13C NMR : Resolves α-, β-, and γ-CH₂ groups of propyl substituents (31.8, 37.7, and 50.1 ppm, respectively) .
  • FT-IR : Confirms Si-H (2100 cm⁻¹) and Si-O-Si (1000–1100 cm⁻¹) bonds .

Q. How does alkyl chain length affect the thermal stability of poly(hydridosilsesquioxane)-T8 derivatives?

Thermal stability under nitrogen ranges from 200–400°C (TGA data). Longer alkyl chains (e.g., octapentyl) reduce melting points (DSC) due to increased flexibility, while shorter chains (e.g., octapropyl) exhibit higher crystallinity . Odd-even effects in melting points are observed for n-alkyl chains ≥ C₅ .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of hydrosilation reactions in poly(hydridosilsesquioxane)-T8 functionalization?

Hydrosilation follows anti-Markovnikov addition , where Pt catalysts promote Si-H bond activation. Steric effects and electronic factors (e.g., electron-deficient alkenes) influence reaction rates and selectivity. Competing pathways, such as β-hydride elimination, are minimized by using excess alkenes and inert atmospheres .

Q. How do environmental conditions (e.g., oxygen vs. nitrogen) impact the thermal degradation pathways of poly(hydridosilsesquioxane)-T8?

Under nitrogen, degradation occurs via Si-O bond cleavage (400°C), while oxidative environments (air) accelerate decomposition (200–250°C) through radical-mediated pathways. Char residue formation is higher in nitrogen, suggesting cross-linking stabilizes the structure .

Q. What strategies mitigate structural defects during the synthesis of poly(hydridosilsesquioxane)-T8 derivatives?

  • Precursor purification : Distillation of chloropropyltrimethoxysilane reduces hydrolytic byproducts.
  • Controlled hydrolysis : Acidic conditions (HCl/MeOH) prevent uncontrolled condensation .
  • Post-synthetic treatments : Soxhlet extraction removes low-molecular-weight oligomers .

Q. How can poly(hydridosilsesquioxane)-T8 be functionalized for targeted applications (e.g., catalysis or nanocomposites)?

  • Nucleophilic substitution : Chloropropyl groups react with amines, thiols, or alkoxides to introduce functionalities .
  • Radical grafting : UV-initiated reactions with vinyl monomers create hybrid networks .
  • Co-condensation : Mixing with tetraethyl orthosilicate (TEOS) enhances porosity .

Data Contradictions and Resolution

Q. Why do discrepancies exist in reported melting points for poly(hydridosilsesquioxane)-T8 derivatives?

Variations arise from alkyl chain parity (odd-even effects) and impurities. For example, octapentyl derivatives (C₅) exhibit lower melting points than octahexyl (C₆) due to packing efficiency differences. Rigorous purification (e.g., column chromatography) standardizes results .

Q. How can conflicting NMR assignments for silicon environments be resolved?

Use cross-polarization magic-angle spinning (CP/MAS) 29Si NMR to distinguish Qⁿ environments. For example, Q³ sites (-100.2 ppm) correlate with three Si-O-Si linkages, while Q² (-90.1 ppm) indicates two linkages .

Methodological Best Practices

Q. What protocols ensure reproducibility in poly(hydridosilsesquioxane)-T8 synthesis?

  • Stoichiometric control : Maintain a 1:8 molar ratio of Pt catalyst to Si-H groups .
  • Inert atmosphere : Use Schlenk lines to prevent oxidation of Si-H bonds .
  • Standardized characterization : Combine NMR, FT-IR, and elemental analysis for batch consistency .

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